molecular formula C10H5FN2 B12819858 7-Fluoroquinoline-2-carbonitrile

7-Fluoroquinoline-2-carbonitrile

Cat. No.: B12819858
M. Wt: 172.16 g/mol
InChI Key: LPVYMSFGAGXMCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroquinoline-2-carbonitrile is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-2-carbonitrile typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 2-chloroquinoline with potassium fluoride in the presence of a suitable solvent . Another approach involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow processes can enhance the efficiency and scalability of the production .

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 7-Fluoroquinoline-2-carbonitrile is unique due to its specific substitution pattern and the presence of a cyano group at the 2-position. This structural feature enhances its reactivity and biological activity compared to other fluoroquinolines . Additionally, its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

7-fluoroquinoline-2-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H

InChI Key

LPVYMSFGAGXMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C#N)F

Origin of Product

United States

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